molecular formula C14H9F2N3O B12362949 N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide

N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide

Cat. No.: B12362949
M. Wt: 273.24 g/mol
InChI Key: SFDOMGAQGMFHNI-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a difluorophenyl group attached to an indazole ring, which is further connected to a carboxamide group. The presence of fluorine atoms in the phenyl ring enhances the compound’s stability and reactivity, making it a valuable subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide typically involves the reaction of 3,4-difluoroaniline with an appropriate indazole derivative. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired carboxamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth. The presence of fluorine atoms enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H9F2N3O

Molecular Weight

273.24 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide

InChI

InChI=1S/C14H9F2N3O/c15-11-3-2-10(6-12(11)16)18-14(20)8-1-4-13-9(5-8)7-17-19-13/h1-7H,(H,17,19)(H,18,20)

InChI Key

SFDOMGAQGMFHNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)F)F)C=NN2

Origin of Product

United States

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